molecular formula C18H12Cl2FN3O3 B11274922 N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11274922
M. Wt: 408.2 g/mol
InChI Key: QERWPAYJMLBFQR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichlorophenyl, fluorophenyl, methoxy, and dihydropyridazine carboxamide groups.

Preparation Methods

The synthesis of N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 3,5-dichlorophenylamine with suitable reagents to form the dichlorophenyl intermediate.

    Introduction of the fluorophenyl group:

    Formation of the dihydropyridazine ring: This step involves the cyclization of the intermediate to form the dihydropyridazine ring.

    Introduction of the methoxy group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(3,5-dichlorophenyl)-2-([(4-fluorophenyl)sulfonyl]anilino)acetamide: This compound has a similar structure but includes a sulfonyl group instead of a methoxy group.

    (E)-N-(3,5-dichlorophenyl)-3-(4-fluorophenyl)-2-propenamide: This compound has a similar dichlorophenyl and fluorophenyl structure but includes a propenamide group instead of a dihydropyridazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12Cl2FN3O3

Molecular Weight

408.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H12Cl2FN3O3/c1-27-15-9-16(25)24(14-4-2-12(21)3-5-14)23-17(15)18(26)22-13-7-10(19)6-11(20)8-13/h2-9H,1H3,(H,22,26)

InChI Key

QERWPAYJMLBFQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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